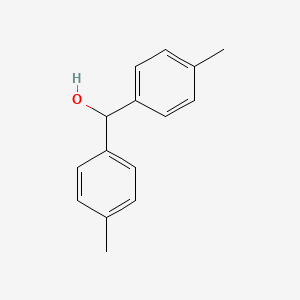

4,4'-Dimethylbenzhydrol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129834. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYZQSCFKFDECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299377 | |

| Record name | 4,4'-Dimethylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885-77-8 | |

| Record name | 4,4'-Dimethylbenzhydrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885-77-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-Dimethylbenzhydrol IUPAC name and synonyms

An In-Depth Technical Guide to 4,4'-Dimethylbenzhydrol A Senior Application Scientist's Reference for Researchers and Drug Development Professionals

Introduction

This compound, known formally by its IUPAC name bis(4-methylphenyl)methanol, is a diarylmethanol compound of significant interest in synthetic organic chemistry. As a derivative of benzhydrol, it possesses a robust diarylmethyl scaffold that serves as a foundational building block for more complex molecular architectures. Its utility is most pronounced in its role as a key intermediate in the synthesis of various high-value molecules, ranging from specialty polymers to pharmacologically active agents. This guide provides an in-depth technical overview of its chemical identity, synthesis, applications, and safety considerations, tailored for professionals in research and development.

Section 1: Chemical Identity and Properties

The precise identification and understanding of a compound's physicochemical properties are paramount for its effective application in a laboratory setting. This compound is unambiguously identified by a set of unique chemical identifiers and characterized by specific physical properties.

Nomenclature and Chemical Identifiers

A comprehensive list of names and registry numbers is essential for accurate sourcing and regulatory compliance.

| Identifier | Value |

| IUPAC Name | bis(4-methylphenyl)methanol[1][2][3] |

| Common Synonyms | Di-p-Tolylmethanol, 4,4'-dimethyldiphenylmethanol, bis(p-tolyl) carbinol, Di-p-tolylcarbinol[2][4] |

| CAS Number | 885-77-8[1][2][4] |

| PubChem CID | 279356[1][2] |

| InChI Key | RGYZQSCFKFDECZ-UHFFFAOYSA-N[1][2][3] |

| EC Number | 674-260-4[2] |

Physicochemical Properties

These properties dictate the compound's behavior in various solvents and reaction conditions, informing decisions on purification, handling, and storage.

| Property | Value |

| Molecular Formula | C₁₅H₁₆O[2][3] |

| Molecular Weight | 212.29 g/mol [2][4] |

| Appearance | Crystals or powder[3] |

| Melting Point | 71 °C[5] |

Section 2: Synthesis and Characterization

The synthesis of this compound can be approached through several reliable methods. The most common laboratory-scale preparations involve the reduction of the corresponding ketone or a Grignard reaction. The choice of method often depends on the availability of starting materials and the desired scale.

Synthesis Pathways

Two primary retrosynthetic pathways are considered for this compound:

-

Reduction of a Ketone: The most direct route involves the reduction of 4,4'-dimethylbenzophenone. This transformation is typically achieved with high efficiency using common reducing agents like sodium borohydride (NaBH₄), which is favored for its selectivity for carbonyls and operational simplicity.

-

Grignard Reaction: An alternative pathway involves the nucleophilic addition of a Grignard reagent to an aldehyde. Specifically, the reaction between p-tolylmagnesium bromide and p-tolualdehyde yields the target benzhydrol after an acidic workup. This method is highly effective for constructing the diarylmethanol core.

The following workflow diagram illustrates the general steps involved in a typical synthesis and purification process.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Ketone Reduction

This protocol describes a robust method for synthesizing this compound from 4,4'-dimethylbenzophenone. The causality behind this choice is the high yield and selectivity afforded by sodium borohydride, a mild reducing agent that avoids over-reduction.

Materials:

-

4,4'-Dimethylbenzophenone

-

Sodium borohydride (NaBH₄)

-

Ethanol (or Methanol)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (1M, for workup if needed)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4'-dimethylbenzophenone (1.0 eq) in ethanol (approx. 10-15 mL per gram of ketone). Stir until fully dissolved.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (1.0-1.5 eq) portion-wise over 15 minutes. The portion-wise addition is a critical control step to manage the exothermic reaction and prevent excessive foaming.

-

Reaction Monitoring: Remove the ice bath and allow the mixture to stir at ambient temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add deionized water to quench the excess NaBH₄.

-

Extraction: Remove the ethanol under reduced pressure. Add ethyl acetate to the remaining aqueous slurry and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate. The combined organic layers contain the desired product.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate. This removes residual water, which is crucial for obtaining a pure, crystalline product.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound as a crystalline solid.

Spectroscopic Characterization

Confirmation of the product's identity and purity is a self-validating step in any synthesis. For this compound, the following spectroscopic signatures are expected. Public repositories like PubChem provide reference spectra for comparison[2].

-

¹H NMR: Expect distinct signals for the aromatic protons (typically in the 7.0-7.3 ppm range), a singlet for the benzylic proton (-CHOH) around 5.7 ppm, a broad singlet for the hydroxyl proton (-OH), and a singlet for the two methyl groups (-CH₃) around 2.3 ppm.

-

¹³C NMR: Key signals include those for the two methyl carbons (~21 ppm), the benzylic carbon (~75 ppm), and the aromatic carbons (125-145 ppm).

-

IR Spectroscopy: A characteristic broad absorption band for the O-H stretch will be present in the 3200-3600 cm⁻¹ region. C-H stretches for the aromatic and methyl groups will appear around 2850-3100 cm⁻¹, and C=C aromatic stretches will be visible in the 1450-1600 cm⁻¹ region.

Section 3: Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile synthetic intermediate[1]. The diarylmethyl core is a privileged scaffold in medicinal chemistry, imparting favorable properties like lipophilicity and metabolic stability to the final molecule.

Role as a Precursor in CNS Drug Discovery

While this compound itself is not a therapeutic agent, its structural analogs are critical in the development of drugs targeting the Central Nervous System (CNS). A compelling example is the use of the closely related 4,4'-difluorobenzhydrol as a key precursor in synthesizing selective M1 muscarinic acetylcholine receptor (mAChR) antagonists[6][7]. These antagonists are being investigated for treating neurological disorders like Alzheimer's disease[6].

The benzhydrol moiety is incorporated to form carbamate derivatives that exhibit high binding affinity and selectivity for the M1 receptor subtype[8][9]. The diarylmethyl group correctly orients the molecule within the receptor's binding pocket, while the fluorine atoms (in the analog) enhance metabolic stability and blood-brain barrier penetration[6][7].

The diagram below illustrates the antagonistic action at a G-protein-coupled M1 receptor.

Caption: Antagonism of the M1 muscarinic receptor signaling cascade.

Broader Synthetic Utility

Beyond CNS applications, this compound is a valuable building block in other areas:

-

Organic Synthesis: It serves as a precursor for symmetrical diarylmethyl thioethers and dibenzyls through various catalytic reactions[1].

-

Polymer Chemistry: The compound is used in the production of specialty polymers, where it can contribute to enhanced thermal stability and mechanical properties of the resulting materials[1].

-

Analytical Chemistry: It can act as a reference standard in chromatographic methods for the accurate quantification of related compounds[1].

Section 4: Safety and Handling

Proper handling of any chemical reagent is critical for laboratory safety. This compound has associated hazards that necessitate specific precautions.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

| Hazard Code | Statement | Class |

| H315 | Causes skin irritation | Warning[2] |

| H319 | Causes serious eye irritation | Warning[2] |

| H335 | May cause respiratory irritation | Warning[2] |

Recommended Handling Procedures

Based on available safety data sheets, the following practices are mandatory when handling this compound:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[10][11].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact[10][11].

-

Handling Practices: Avoid generating dust. Avoid all personal contact, including ingestion and inhalation[10][11]. Wash hands thoroughly after handling.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents[10].

Conclusion

This compound (bis(4-methylphenyl)methanol) is more than a simple chemical compound; it is an enabling tool for innovation in both materials science and pharmaceutical development. Its well-defined properties, straightforward synthesis, and versatile reactivity make it a valuable intermediate for creating complex, high-value molecules. For researchers and drug development professionals, a thorough understanding of this building block provides a strategic advantage in the design and execution of novel synthetic pathways.

References

- J&K Scientific. This compound | 885-77-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTFBNgukkyFr1la6Ln-7-LDAdmpLGcIUQeGHkyWdKuw_YYotKBb8uzhCLk3PpI-sezFJogilRfYNLxVESdj3dkUyjiN1TIF01jrF3BuG1pMSHEeXBH8Jyzdw4dlEH_wLli0g==]

- PubChem. This compound | C15H16O | CID 279356. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/279356]

- Thermo Fisher Scientific. This compound, 98% 5 g. [URL: https://www.thermofisher.

- ChemicalBook. This compound CAS#: 885-77-8. [URL: https://www.chemicalbook.com/Product.aspx?cas=885-77-8]

- Fisher Scientific. SAFETY DATA SHEET - this compound. [URL: https://www.fishersci.com/sdsitems.do?partNumber=L05904&productDescription=4%2C4%26%2339%3B-Dimethylbenzhydrol%2C+98%25+5g&vendorId=VN00023341&countryCode=US&language=en]

- Apollo Scientific. 4,4'-Bis(dimethylamino)benzhydrol Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/OR4161_msds.pdf]

- Stenutz. bis(4-methylphenyl)methanol. [URL: https://www.stenutz.eu/chem/solv2571.php]

- Google Patents. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol. [URL: https://patents.google.

- BenchChem. Application Notes and Protocols: 4,4'-Difluorobenzhydrol as a Precursor in Pharmaceutical Synthesis. [URL: https://www.benchchem.com/application-notes/44-difluorobenzhydrol-pharmaceutical-synthesis]

- ResearchGate. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. [URL: https://www.researchgate.

- MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. [URL: https://www.mdpi.com/1424-8247/15/2/248]

- PubMed. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/35215360/]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | C15H16O | CID 279356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L05904.06 [thermofisher.com]

- 4. This compound CAS#: 885-77-8 [amp.chemicalbook.com]

- 5. bis(4-methylphenyl)methanol [stenutz.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

physical and chemical properties of 4,4'-Dimethylbenzhydrol

An In-Depth Technical Guide to 4,4'-Dimethylbenzhydrol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 885-77-8), a diarylmethanol compound of significant interest in various fields of chemical science. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the compound's chemical identity, physicochemical properties, synthesis, reactivity, and key applications. Emphasis is placed on providing practical, field-proven insights and methodologies, including a detailed experimental protocol for its synthesis. The guide aims to serve as an essential resource, grounded in authoritative references, to support advanced research and development activities involving this versatile chemical intermediate.

Chemical Identity and Structure

This compound, also known as bis(4-methylphenyl)methanol or di-p-tolylmethanol, is an aromatic alcohol.[1][2] Its structure features a central methanol carbon atom bonded to two p-tolyl (4-methylphenyl) groups. This symmetric diaryl structure is fundamental to its chemical behavior and utility as a synthetic building block.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The are summarized below. It typically presents as a white crystalline solid and is insoluble in water, a characteristic feature of many diarylmethanols.[4]

| Property | Value | Source(s) |

| Molecular Weight | 212.29 g/mol | [1] |

| Appearance | White crystals or powder | [3] |

| Melting Point | 68-75 °C | [3] |

| Boiling Point | 352.7 °C (at 760 mmHg) | [5] |

| Density | 1.063 g/cm³ | [5] |

| Solubility | Insoluble in water | [4] |

| XLogP3 | 3.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis and Reactivity

Synthesis Pathways

The synthesis of this compound is most commonly achieved through two primary, reliable routes:

-

Grignard Reaction : This is a classic and highly effective method for forming the carbon-carbon bond between the two aryl groups and the central carbinol carbon. The synthesis involves the reaction of a p-tolyl Grignard reagent (4-methylphenylmagnesium bromide) with p-tolualdehyde (4-methylbenzaldehyde).[6] The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields the desired secondary alcohol. This method is favored for its high yield and the direct formation of the diarylmethanol structure.

-

Reduction of a Ketone : An alternative pathway is the reduction of the corresponding ketone, 4,4'-dimethylbenzophenone.[7] This transformation is readily accomplished using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[4][8] This method is often simpler to perform and purify than the Grignard reaction, as it avoids the need for strictly anhydrous conditions.

Chemical Reactivity

The reactivity of this compound is dominated by the hydroxyl group.

-

Oxidation : The secondary alcohol can be oxidized to the corresponding ketone, 4,4'-dimethylbenzophenone, using various oxidizing agents.

-

Substitution : The hydroxyl group can be substituted, making it a precursor for diarylmethyl ethers, thioethers, and other derivatives. For instance, it can undergo N-alkylation of amides and related compounds under acidic catalysis.

-

Esterification : The compound can react with carboxylic acids or their derivatives to form esters, which have been explored in the development of pharmacologically active molecules.[9]

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Expected signals would include distinct singlets for the methyl protons (around 2.3 ppm) and the methine proton (CH-OH), along with aromatic signals in the 7.0-7.3 ppm range, likely showing characteristic splitting for a 1,4-disubstituted benzene ring. The hydroxyl proton signal's position is variable and depends on concentration and solvent.

-

¹³C NMR : The spectrum would show signals for the methyl carbons, the methine carbon, and distinct signals for the aromatic carbons, including the ipso, ortho, meta, and para carbons relative to the methine-substituted carbon.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Strong absorptions corresponding to C-H stretching of the aromatic and methyl groups, as well as C=C stretching of the aromatic rings, are also prominent.[1]

-

Mass Spectrometry (MS) : The mass spectrum typically shows the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a water molecule and the formation of a stable diarylmethyl cation.[1]

Applications in Research and Development

This compound is a versatile building block with applications spanning several areas of chemical science.[10][11]

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[12] Its diarylmethanol scaffold is a structural motif found in a number of biologically active molecules. The related compound 4,4'-dihydroxybenzophenone is a precursor to nonsteroidal antiestrogen drugs like tamoxifen.[13]

-

Organic Synthesis : As a functionalized diarylmethane, it is a valuable precursor for creating more complex molecules with high selectivity and yield.[12] It is used to prepare benzophenone derivatives, which are important as UV absorbers and photoinitiators for polymerization reactions.[5]

-

Polymer Chemistry : The compound is utilized in the production of specialty polymers, where its incorporation can enhance mechanical properties and thermal stability.[12]

-

Analytical Chemistry : It can be used as a reference standard in chromatographic methods, aiding in the accurate quantification of other compounds in complex mixtures.[12]

Safety and Handling

Understanding the safety profile of this compound is critical for its proper handling in a laboratory setting.

-

GHS Hazard Classification :

-

Precautionary Measures :

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing dust.

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

Experimental Protocol: Synthesis via Grignard Reaction

This section provides a detailed, self-validating protocol for the synthesis of this compound based on a standard Grignard reaction.[6] The causality behind key steps is explained to ensure both reproducibility and a deeper understanding of the process.

Materials and Equipment

-

Magnesium turnings

-

p-Bromotoluene

-

p-Tolualdehyde

-

Anhydrous diethyl ether

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Three-neck round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation of the Grignard Reagent :

-

Place 7.2 g of magnesium turnings in an oven-dried 500 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen).

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, prepare a solution of 47.2 g of p-bromotoluene in 150 mL of anhydrous diethyl ether.

-

Add a small portion of the p-bromotoluene solution to the magnesium. The reaction should initiate, evidenced by cloudiness and gentle refluxing. If it does not start, gentle warming may be required.

-

Once initiated, add the remainder of the p-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until most of the magnesium has reacted.

-

-

Reaction with p-Tolualdehyde :

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Prepare a solution of 30 g of p-tolualdehyde in 50 mL of anhydrous diethyl ether in the dropping funnel.

-

Add the p-tolualdehyde solution dropwise to the stirred, cooled Grignard reagent.[6] The addition should be slow enough to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.

-

-

Workup and Purification :

-

Cool the reaction mixture again in an ice bath.

-

Slowly and cautiously quench the reaction by adding 100 mL of cold 1 M HCl. This step protonates the alkoxide intermediate and dissolves the remaining magnesium salts.[14]

-

Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as hexanes or a mixture of hexanes and ethyl acetate, to obtain a pure, crystalline product.

-

References

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved January 11, 2026, from [Link]

-

J&K Scientific LLC. (n.d.). This compound | 885-77-8. Retrieved January 11, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1-d-Aldehydes from Grignard Reagents: 1-d-Heptaldehyde. Coll. Vol. 6, p.655 (1988); Vol. 55, p.7 (1976). Retrieved January 11, 2026, from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 11, 2026, from [Link]

-

WritingUniverse. (2023, March 3). The reduction of benzophenone using sodium borohydride. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 279356, this compound. Retrieved January 11, 2026, from [Link].

-

University of Toronto. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved January 11, 2026, from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved January 11, 2026, from [Link]

-

YouTube. (2020, September 10). Reduction of benzophenone with sodium borohydride. Retrieved January 11, 2026, from [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction. Retrieved January 11, 2026, from [Link]

-

Pacher, T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. MDPI. Retrieved January 11, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with Versatile Building Blocks. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69148, 4,4'-Dimethylbenzophenone. Retrieved January 11, 2026, from [Link].

Sources

- 1. This compound | C15H16O | CID 279356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 885-77-8 [amp.chemicalbook.com]

- 3. L05904.06 [thermofisher.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. This compound [myskinrecipes.com]

- 6. prepchem.com [prepchem.com]

- 7. 4,4'-Dimethylbenzophenone | C15H14O | CID 69148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. mdpi.com [mdpi.com]

- 10. Building Blocks | CymitQuimica [cymitquimica.com]

- 11. nbinno.com [nbinno.com]

- 12. jk-sci.com [jk-sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. web.mnstate.edu [web.mnstate.edu]

Introduction: The Versatility of a Diaryl-Methanol Scaffold

An In-Depth Technical Guide to the Physicochemical Characterization of 4,4'-Dimethylbenzhydrol

This compound, a symmetrical diaryl-methanol, serves as a pivotal intermediate and building block within various sectors of chemical science. Its structural motif, featuring two para-substituted toluene rings attached to a hydroxyl-bearing methine carbon, provides a unique combination of steric bulk and reactive potential. This compound is instrumental in pharmaceutical development as a precursor to more complex active pharmaceutical ingredients (APIs), in organic synthesis for creating intricate molecular architectures, and in polymer chemistry to develop materials with enhanced thermal and mechanical properties.[1] Understanding its fundamental physicochemical properties, such as melting and boiling points, is not merely an academic exercise but a critical prerequisite for its effective application, purification, and quality control in a research and development setting.

This guide offers a detailed examination of the melting and boiling points of this compound, grounded in established analytical principles. It provides researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, field-proven methodologies required for accurate characterization.

Core Physicochemical Properties

A precise understanding of a compound's physical constants is the foundation of its chemical identity and purity assessment. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | bis(4-methylphenyl)methanol | [1][2] |

| CAS Number | 885-77-8 | [2][3] |

| Molecular Formula | C₁₅H₁₆O | [2][3] |

| Molecular Weight | 212.29 g/mol | [3] |

| Appearance | White crystals or crystalline powder | [2][4] |

| Melting Point | 68-75 °C (range may vary with purity) | [2][3][4] |

| Boiling Point | 352.7 °C at 760 mmHg | [3] |

| Density | 1.063 g/cm³ | [3] |

| Solubility | Insoluble in water | [5] |

Part 1: Melting Point Determination - A Criterion for Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of even small amounts of miscible impurities will cause a depression of the melting point and a broadening of the melting range.[6][7] Therefore, accurate melting point determination is a rapid and reliable method for assessing the purity of a compound like this compound.

Causality Behind Experimental Choices

The capillary method is the most common and accessible technique for melting point determination.[8] The choice of a slow heating rate (ramp rate) of approximately 1-2°C per minute is critical.[7] A rapid heating rate does not allow the sample and the thermometer to reach thermal equilibrium, leading to an erroneously high and broad melting range. An initial fast "scout" measurement can be performed to quickly find an approximate melting point, followed by a slower, more precise measurement starting from about 10-20°C below the observed approximate value.[6][7]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

-

-

Packing the Capillary Tube:

-

Press the open end of a capillary melting point tube into the powdered sample. A small amount of solid will be forced into the tube.

-

To pack the sample tightly into the sealed end, tap the bottom of the tube gently on a hard surface or drop it through a long glass tube onto the benchtop.[7]

-

The final packed sample height should be 1-2 mm.[9]

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Scout Measurement (Optional): Set a rapid ramp rate (e.g., 10-20°C/minute) to quickly determine an approximate melting range.

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a fresh sample.

-

Set the starting temperature to about 10-15°C below the expected melting point and a slow ramp rate of 1-2°C/minute.

-

Observe the sample through the viewing lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.

-

The melting point is reported as the range T₁ – T₂.

-

Workflow Visualization

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Boiling Point Determination - Characterizing the Liquid Phase

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor.[10] Since this compound is a solid at room temperature, its boiling point must be determined on a molten sample. The high boiling point of this compound necessitates a method suitable for high temperatures and potentially small sample volumes, such as the micro-boiling point or capillary method.

Causality Behind Experimental Choices

The micro-boiling point method is an elegant and efficient technique that requires only a small amount of the substance.[11] The principle relies on trapping the vapor of the boiling liquid in an inverted capillary tube. As the liquid is heated, the air initially trapped in the capillary expands and escapes, followed by the vapor of the substance.[10][12] When the external heat source is removed, the liquid begins to cool. The boiling point is the temperature at which the vapor pressure inside the capillary equals the external atmospheric pressure, causing the liquid to be drawn back into the capillary tube.[11][12] This moment signifies the equilibrium between the liquid and vapor phases.

Experimental Protocol: Micro-Boiling Point Determination

-

Sample Preparation:

-

Place a small amount (a few milliliters) of this compound into a small test tube or fusion tube.

-

Gently heat the tube to melt the solid into a clear liquid.

-

-

Apparatus Setup:

-

Take a standard capillary melting point tube and seal one end in a flame. This will be your inverted capillary.

-

Place the sealed capillary tube, open-end down, into the molten sample within the test tube.

-

Attach the test tube to a thermometer using a wire or rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

-

Heating and Measurement:

-

Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil or an aluminum heating block).

-

Heat the apparatus slowly and steadily.

-

Initially, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands and escapes.

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[11][12] This indicates the sample is boiling vigorously.

-

Once a steady stream of bubbles is observed, turn off or remove the heat source.

-

The bubbling will slow down and eventually stop as the apparatus cools.

-

Carefully observe the inverted capillary. The moment the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This is the boiling point.

-

Workflow Visualization

Caption: Workflow for Micro-Boiling Point Determination.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is a solid crystalline substance.[4] Standard laboratory safety protocols should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[4][13]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of dust. Ensure adequate ventilation and avoid dust formation.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with plenty of water.[4]

Conclusion

The melting and boiling points are fundamental physical constants that are indispensable for the identification, purification, and quality assessment of this compound. The methodologies detailed in this guide—capillary determination for melting point and the micro-method for boiling point—represent robust, reliable, and resource-efficient techniques for any research or industrial laboratory. Adherence to these protocols ensures the generation of accurate and reproducible data, which is paramount for advancing projects in drug discovery, synthetic chemistry, and materials science.

References

-

J&K Scientific. This compound | 885-77-8. [Link]

-

MySkinRecipes. This compound. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

University of Calgary. Melting point determination. [Link]

-

SSERC. Melting point determination. [Link]

-

Scribd. 02 Exp 1 Boiling Point Determination | PDF. [Link]

-

University of Calgary. BOILING POINT DETERMINATION. [Link]

-

Austin Community College. Experiment 1 - Melting Points. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

JoVE. Video: Boiling Points - Procedure. [Link]

-

PubChem. This compound | C15H16O | CID 279356. [Link]

-

SlideShare. experiment (1) determination of melting points. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 4,4'-Bis(dimethylamino)benzhydrol. [Link]

-

Wikipedia. 4,4'-Bis(dimethylamino)benzhydrol. [Link]

- Google Patents. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound [myskinrecipes.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound CAS#: 885-77-8 [amp.chemicalbook.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. westlab.com [westlab.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Video: Boiling Points - Procedure [jove.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,4'-Dimethylbenzhydrol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of 4,4'-Dimethylbenzhydrol, a key intermediate in various chemical syntheses. As Senior Application Scientists, we present not just the data, but also the underlying principles and experimental considerations essential for accurate interpretation and application in research and development.

Introduction: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules.[1] It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For drug development professionals, NMR is a critical tool for confirming the structure of synthesized compounds, identifying impurities, and studying drug-target interactions.

This guide will delve into the ¹H and ¹³C NMR spectra of this compound, offering a detailed peak-by-peak analysis and the rationale behind the observed chemical shifts and splitting patterns.

The Molecular Structure of this compound

This compound, also known as di-p-tolylmethanol or bis(4-methylphenyl)methanol, possesses a C₂ symmetric structure, which significantly influences its NMR spectra. The molecule consists of two p-tolyl groups attached to a central carbinol carbon. This symmetry means that the two aromatic rings are chemically equivalent, simplifying the expected NMR signals.

Chemical Structure:

Figure 1. Chemical structure of this compound.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environments within the molecule. The spectrum, typically recorded in a deuterated solvent like acetonitrile-d₃ (CD₃CN), reveals distinct signals for the aromatic, methine, and methyl protons.

A representative ¹H NMR spectrum of this compound (di-p-tolylmethanol) was obtained in CD₃CN. The following is a detailed analysis of the expected signals:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.25 | Doublet | 4H | Aromatic protons ortho to the CH(OH) group |

| 2 | ~7.10 | Doublet | 4H | Aromatic protons meta to the CH(OH) group |

| 3 | ~5.60 | Singlet | 1H | Methine proton (-CH(OH)-) |

| 4 | ~2.30 | Singlet | 6H | Methyl protons (-CH₃) |

| 5 | Variable | Broad Singlet | 1H | Hydroxyl proton (-OH) |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (δ ~7.10-7.25 ppm): The two sets of aromatic protons on each ring are chemically non-equivalent. The protons ortho to the carbinol group are expected to be slightly downfield compared to the meta protons due to the electron-withdrawing effect of the hydroxyl group. The coupling between these adjacent protons results in two distinct doublets. The integration of each doublet corresponds to four protons, consistent with the two equivalent aromatic rings.

-

Methine Proton (δ ~5.60 ppm): The single proton attached to the carbinol carbon gives rise to a singlet. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom and the two aromatic rings.

-

Methyl Protons (δ ~2.30 ppm): The two methyl groups are chemically equivalent due to the molecule's symmetry. They appear as a sharp singlet, integrating to six protons.

-

Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with residual water in the solvent, sometimes leading to its disappearance from the spectrum.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, the number of unique carbon signals is less than the total number of carbon atoms.

Expected ¹³C NMR Chemical Shifts:

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~141 | Quaternary aromatic carbon attached to the CH(OH) group (C-ipso) |

| 2 | ~137 | Quaternary aromatic carbon attached to the CH₃ group (C-para) |

| 3 | ~129 | Aromatic CH carbons meta to the CH(OH) group |

| 4 | ~126 | Aromatic CH carbons ortho to the CH(OH) group |

| 5 | ~75 | Methine carbon (-CH(OH)-) |

| 6 | ~21 | Methyl carbons (-CH₃) |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ ~126-141 ppm): The spectrum will show four distinct signals for the aromatic carbons. The two quaternary carbons (C-ipso and C-para) will have different chemical shifts from the protonated aromatic carbons. The chemical shifts are influenced by the substituents on the ring.

-

Methine Carbon (δ ~75 ppm): The carbinol carbon atom appears at a characteristic downfield position due to the direct attachment of the electronegative oxygen atom.

-

Methyl Carbons (δ ~21 ppm): The two equivalent methyl carbons will give a single signal in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or CD₃CN) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

-

For ¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

4. Data Processing and Analysis:

-

Perform Fourier transformation of the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the splitting patterns and coupling constants to deduce the connectivity of the protons.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Figure 2. General workflow for NMR data acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and, when correctly interpreted, provide unambiguous confirmation of its molecular structure. The symmetry of the molecule simplifies the spectra, making it an excellent example for understanding the fundamental principles of NMR spectroscopy. For professionals in drug development and chemical research, a thorough understanding of this spectral data is crucial for quality control, reaction monitoring, and the synthesis of novel compounds.

References

-

PubChem. This compound. [Link]

-

Royal Society of Chemistry. (2017). Electronic Supplementary Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

Sources

mass spectrometry (MS) analysis of 4,4'-Dimethylbenzhydrol

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4,4'-Dimethylbenzhydrol

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric (MS) analysis of this compound (CAS 885-77-8), a key intermediate in pharmaceutical and organic synthesis.[1][2] Addressed to researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships behind methodological choices. We will explore the fundamental physicochemical properties of the analyte, delve into ionization techniques, predict and analyze fragmentation patterns under Electron Ionization (EI), and provide validated, step-by-step protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. The aim is to equip the reader with the expertise to develop, execute, and troubleshoot robust MS-based analytical methods for this compound.

Introduction to this compound and Analytical Rationale

This compound, also known as bis(4-methylphenyl)methanol, is a diarylmethanol compound.[3][4] Its structural backbone is prevalent in various pharmacologically active molecules and functional materials. As such, its accurate identification and quantification are critical for process monitoring, quality control, and metabolic studies. Mass spectrometry, with its inherent sensitivity and specificity, stands as the premier analytical technique for this purpose. When coupled with chromatographic separation, MS provides unequivocal structural information and allows for trace-level detection in complex matrices. This guide serves as a practical resource, grounded in established scientific principles, for the comprehensive MS analysis of this compound.

Physicochemical Properties: The Foundation for Method Development

Understanding the analyte's properties is the first step in designing a successful MS experiment. These characteristics dictate the choice of sample preparation, chromatography, and ionization technique.

| Property | Value | Significance for MS Analysis |

| Molecular Formula | C₁₅H₁₆O[3] | Determines the exact monoisotopic mass for high-resolution MS. |

| Molecular Weight | 212.29 g/mol [3] | Predicts the mass-to-charge ratio (m/z) of the molecular ion. |

| IUPAC Name | bis(4-methylphenyl)methanol[2][3][4] | Describes the chemical structure, allowing for fragmentation prediction. |

| Melting Point | 69 - 73 °C[5] | Indicates sufficient thermal stability and volatility for GC analysis. |

| Appearance | White crystalline solid[4][5] | Dictates the need for dissolution in an appropriate solvent prior to analysis. |

| Structure | Two p-tolyl groups attached to a central carbinol carbon. | The benzylic alcohol is the primary site for ionization and fragmentation. |

Ionization Techniques: Generating the Analyte Ions

The conversion of neutral this compound molecules into gas-phase ions is the central event in MS analysis. The choice of ionization method is critical and depends on the coupling technique (GC or LC) and the desired outcome (structural elucidation vs. sensitive quantification).

Electron Ionization (EI)

Typically coupled with Gas Chromatography, Electron Ionization is a "hard" ionization technique that uses high-energy electrons (classically 70 eV) to ionize the analyte.[6][7] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

-

Causality: EI is ideal for this compound due to its thermal stability and volatility. The resulting fragmentation is highly informative, creating a characteristic "fingerprint" spectrum that is excellent for unambiguous library matching and structural confirmation.[8] The extensive fragmentation provides a wealth of structural data, which is a key advantage of this technique.[7]

Electrospray Ionization (ESI)

ESI is the workhorse ionization source for Liquid Chromatography-Mass Spectrometry.[9] As a "soft" ionization technique, it typically generates intact protonated molecules [M+H]⁺ or adduct ions (e.g., [M+Na]⁺) with minimal fragmentation.

-

Causality: ESI is the method of choice when analyzing samples that are not suitable for GC (e.g., thermally labile or non-volatile derivatives) or when the primary goal is highly sensitive quantification of the parent molecule. For this compound, ESI would be operated in positive ion mode, as the hydroxyl group is readily protonated in the acidic mobile phase. Tandem MS (MS/MS) can be used to induce fragmentation for structural confirmation if needed.

Mass Spectral Analysis: Decoding the Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer provides a roadmap to its molecular structure. The most common and informative approach for this compound is EI-MS.

Electron Ionization (EI-MS) Fragmentation Pathway

Upon ionization with a 70 eV electron beam, the this compound molecule forms an energetically unstable molecular ion (M⁺•) at m/z 212 . This ion rapidly undergoes a series of predictable fragmentation events driven by the formation of stable carbocations.

Key Fragmentation Pathways:

-

Formation of the Benzhydryl Cation (m/z 195): The most favorable initial fragmentation is the loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion. This results in the formation of the highly stable bis(4-methylphenyl)methyl cation at m/z 195 . This ion is stabilized by resonance across both aromatic rings.

-

Formation of the Base Peak (m/z 119): While the ion at m/z 195 is very stable, public spectral databases like the one from NIST indicate that the most abundant ion (the base peak) for this compound is found at m/z 119 .[3] This fragment is proposed to be the p-toluoyl cation, [CH₃-C₆H₄-CO]⁺. Its formation can be rationalized by the loss of a p-tolyl radical from the molecular ion to form an ion at m/z 121, followed by the loss of two hydrogen atoms (H₂). This acylium ion possesses significant stability.

-

Formation of Tropylium-like Ions: Further fragmentation can lead to the formation of the tropylium ion (m/z 91) or a methyl-substituted tropylium ion through rearrangements and cleavage of the aromatic rings.

The predicted fragmentation cascade is visualized in the diagram below.

Caption: Predicted EI fragmentation pathways of this compound.

Summary of Prominent EI-MS Fragment Ions:

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Relative Abundance |

| 212 | [C₁₅H₁₆O]⁺• | Molecular Ion (M⁺•) | Low |

| 195 | [C₁₅H₁₅]⁺ | Loss of hydroxyl radical (•OH) | Moderate to High |

| 119 | [C₈H₇O]⁺ | Loss of p-tolyl radical, followed by loss of H₂ | High (Base Peak) |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the aromatic system | Moderate |

Hyphenated Techniques: Integrated Analytical Workflows

For analyzing this compound in realistic sample matrices, chromatography is essential to separate the analyte from interfering compounds prior to MS detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This workflow is the gold standard for the analysis of volatile and thermally stable compounds like this compound.

Caption: Standard workflow for GC-MS analysis of this compound.

Step-by-Step GC-MS Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sample in a high-purity solvent like ethyl acetate or dichloromethane to a final concentration of approximately 10-100 µg/mL.

-

Instrumentation: Utilize a GC system equipped with a split/splitless injector coupled to a single quadrupole or tandem mass spectrometer.[10]

-

GC Conditions:

-

Column: Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[11] This low-polarity column provides excellent separation for aromatic compounds.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Injection Volume: 1 µL with a 10:1 split ratio.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.[10]

-

Source Temperature: 230 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Acquisition Mode: Full Scan from m/z 40 to 300 for qualitative analysis and library searching. For quantitative analysis, Selected Ion Monitoring (SIM) of key ions (e.g., m/z 119, 195) can be used for enhanced sensitivity.

-

-

Data Analysis: Identify the this compound peak by its retention time and compare the acquired mass spectrum against a reference library (e.g., NIST, Wiley) for confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This workflow is advantageous for analyzing complex mixtures or when derivatization is undesirable. It offers high throughput and sensitivity.[12]

Caption: Standard workflow for LC-MS analysis of this compound.

Step-by-Step LC-MS/MS Methodology:

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a concentration of 1-10 µg/mL. Filter through a 0.22 µm syringe filter.

-

Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.[9][13]

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

-

Capillary Voltage: +3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.[13]

-

Acquisition Mode: For quantification, use Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]⁺ at m/z 213. A product ion would be determined by infusing a standard and performing a product ion scan (e.g., fragmentation to m/z 195 by loss of water).

-

-

Data Analysis: Integrate the peak area for the specific MRM transition. Quantify against a calibration curve prepared with certified reference standards.

Conclusion

The mass spectrometric analysis of this compound is a robust and versatile undertaking. Electron Ionization coupled with GC provides a definitive "fingerprint" spectrum, ideal for structural confirmation, while Electrospray Ionization with LC offers a highly sensitive platform for quantification in diverse matrices. By understanding the core principles of ionization, fragmentation, and chromatography detailed in this guide, researchers can confidently select and optimize the appropriate methodology, ensuring data of the highest accuracy and integrity. The provided protocols serve as a validated starting point for method development, empowering scientists to tackle analytical challenges in pharmaceutical and chemical research.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 279356, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Sakai, T., et al. (2021). Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies. PMC - NIH. Retrieved from [Link]

-

SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Retrieved from [Link]

-

Papagiannopoulos, A., et al. (2021). Determination of phytochemical compounds in chicken breast by gas chromatography-tandem mass spectrometry. Italian Journal of Food Safety. Retrieved from [Link]

-

de Jonge, M. E., & Schellens, J. H. (2005). Liquid chromatography-mass spectrometry for the quantitative bioanalysis of anticancer drugs. Mass Spectrometry Reviews. Retrieved from [Link]

-

Li, Y., et al. (2020). Identification of Daphne genkwa and Its Vinegar-Processed Products by Ultraperformance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry and Chemometrics. MDPI. Retrieved from [Link]

Sources

- 1. This compound CAS#: 885-77-8 [amp.chemicalbook.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C15H16O | CID 279356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L05904.06 [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 9. Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lawdata.com.tw [lawdata.com.tw]

- 11. agilent.com [agilent.com]

- 12. Liquid chromatography-mass spectrometry for the quantitative bioanalysis of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4,4'-Dimethylbenzhydrol

Abstract

This technical guide provides a comprehensive examination of the principles and practices involved in the infrared (IR) spectroscopic analysis of 4,4'-Dimethylbenzhydrol (C₁₅H₁₆O).[1][2] As a key intermediate in pharmaceutical and polymer synthesis, rigorous characterization of this secondary diaryl-alcohol is critical.[3] This document details an optimized methodology for acquiring high-quality Fourier Transform Infrared (FTIR) spectra using the potassium bromide (KBr) pellet technique. It offers an in-depth, region-by-region interpretation of the resulting spectrum, correlating specific absorption bands with the molecular vibrations of the compound's key functional groups. Furthermore, this guide addresses the identification of potential impurities, particularly the precursor 4,4'-dimethylbenzophenone, through spectral comparison. This whitepaper is intended for researchers, scientists, and quality control professionals in drug development and materials science who require a robust, validated protocol for the structural elucidation and purity assessment of this compound.

Introduction: The Analytical Imperative

This compound, a symmetrical secondary alcohol featuring two para-substituted toluene rings attached to a hydroxyl-bearing carbon, is a pivotal building block in advanced organic synthesis.[3] Its structure, comprising hydroxyl, methyl, and a diarylmethanol core, presents a distinct vibrational signature that is ideally suited for characterization by infrared spectroscopy.

IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies (stretching, bending, wagging, etc.). The resulting spectrum of absorption versus wavenumber provides a unique molecular "fingerprint," allowing for the unambiguous identification of functional groups and the overall molecular architecture. For a molecule like this compound, IR spectroscopy serves as a first-line method for structural verification and purity assessment.

Methodology: Acquiring a High-Fidelity IR Spectrum

For a solid sample such as this compound, the Potassium Bromide (KBr) pellet method is the gold standard for transmission FTIR analysis.[4][5] This choice is predicated on the fact that KBr is transparent to IR radiation in the typical mid-IR range (4000–400 cm⁻¹) and, when pressed, forms a non-scattering, solid matrix for the analyte.[6] The protocol described below is designed to minimize moisture contamination and ensure a homogenous sample dispersion, which are critical for obtaining a high-quality, reproducible spectrum.[7]

Optimized KBr Pellet Preparation Protocol

-

Material Preparation:

-

Use spectroscopy-grade KBr powder, pre-dried in an oven at 110°C for at least 2 hours and stored in a desiccator.[6][7] This step is crucial as water exhibits strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure key spectral features.[7]

-

Thoroughly clean and dry an agate mortar and pestle, as well as the pellet die set, to eliminate residual moisture and contaminants.[4][5][7]

-

-

Sample Grinding & Mixing:

-

Weigh approximately 1-2 mg of the this compound sample.

-

In the agate mortar, grind the sample into a fine, consistent powder.[4]

-

Add approximately 100-200 mg of the dried KBr powder to the mortar.

-

Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is achieved.[4] The objective is to uniformly disperse the analyte within the KBr matrix.[7]

-

-

Pellet Formation:

-

Transfer the mixture into the sleeve of a 13 mm pellet press die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure gradually to approximately 8-10 metric tons.[7]

-

Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a transparent, glass-like pellet.[7] A cloudy or opaque pellet indicates poor mixing, insufficient pressure, or moisture contamination.[8]

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

-

Collect a background spectrum using a pure KBr pellet or an empty sample compartment.[4]

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the KBr pellet preparation and analysis process.

Sources

- 1. This compound | C15H16O | CID 279356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. jk-sci.com [jk-sci.com]

- 4. shimadzu.com [shimadzu.com]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. azom.com [azom.com]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 8. 4,4'-Dimethoxybenzhydrol [webbook.nist.gov]

An In-depth Technical Guide to the Discovery and History of 4,4'-Dimethylbenzhydrol

This guide provides a comprehensive technical overview of 4,4'-Dimethylbenzhydrol, a significant secondary alcohol in the field of organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical synthesis, modern preparative methods, detailed analytical characterization, and key applications of this versatile compound.

Introduction: The Significance of Diaryl-Methanol Scaffolds

Diaryl-methanol scaffolds, such as this compound, represent a critical class of organic compounds. Their structural motif, characterized by a hydroxyl-bearing carbon atom attached to two aryl groups, imparts unique chemical reactivity and makes them valuable intermediates in the synthesis of a wide array of more complex molecules. These compounds are foundational in the construction of pharmaceuticals, agrochemicals, and materials with novel properties. The symmetrically substituted this compound, also known as di-p-tolylmethanol, serves as a quintessential example, offering a blend of steric and electronic properties that have been exploited in various chemical transformations.

Historical Perspective and Discovery

While pinpointing a singular "discovery" of this compound in early chemical literature is challenging, its synthesis is intrinsically linked to the development of fundamental organic reactions in the late 19th and early 20th centuries. The advent of the Grignard reaction, in particular, provided a robust and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a vast number of alcohols, including diaryl-methanols.

The conceptual framework for synthesizing such compounds arose from the broader exploration of reactions between organometallic reagents and carbonyl compounds. Early investigations into the reactions of organozinc and later organomagnesium compounds with aldehydes and ketones laid the groundwork for the targeted synthesis of secondary and tertiary alcohols. The synthesis of substituted benzhydrols became a practical reality with these powerful synthetic tools.

Synthetic Methodologies: From Historical Routes to Modern Protocols

The preparation of this compound can be approached through several synthetic routes, primarily involving the formation of the central carbinol carbon bond.

The Grignard Reaction: A Cornerstone of Synthesis

The most common and historically significant method for synthesizing this compound is the Grignard reaction. This venerable reaction involves the nucleophilic addition of a p-tolylmagnesium halide to p-tolualdehyde.

Reaction Scheme:

Experimental Protocol: Grignard Synthesis of this compound

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 molar equivalents) and a small crystal of iodine. Cover the magnesium with anhydrous diethyl ether.

-

Add a solution of 4-bromotoluene (1.0 molar equivalent) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the 4-bromotoluene solution to the magnesium. The reaction is initiated, as evidenced by the disappearance of the iodine color and the gentle refluxing of the ether.

-

Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with p-Tolualdehyde: Cool the Grignard reagent to 0 °C using an ice bath.

-

Add a solution of p-tolualdehyde (1.0 molar equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield pure this compound as a white solid.

Causality in Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous ether is critical to prevent the quenching of the Grignard reagent.

-

Iodine Crystal: The iodine acts as an initiator by reacting with the magnesium surface to expose a fresh, reactive surface for the reaction with the alkyl halide.

-

Saturated Ammonium Chloride Quench: This provides a mildly acidic workup to hydrolyze the magnesium alkoxide salt without causing potential side reactions that could occur with stronger acids.

Reduction of 4,4'-Dimethylbenzophenone

An alternative and also widely used method is the reduction of the corresponding ketone, 4,4'-dimethylbenzophenone. This approach is particularly useful if the ketone is readily available.

Reaction Scheme:

Caption: Simplified mechanism of the Grignard reaction for this compound synthesis.

References

-

This compound | 885-77-8. J&K Scientific. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound | C15H16O | CID 279356. PubChem. [Link]

-

4,4'-Dimethoxybenzhydrol | Properties, Uses, Safety Data & Supplier China. Sinochem-Nanjing. [Link]

-

4,4'-Bis(dimethylamino)benzhydrol. Wikipedia. [Link]

- Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol.

- Process for the preparation of 4,4'-diaminobenzhydrol and its substitution products.

-

Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. MDPI. [Link]

-

Chemical synthesis of 4,4'-dimethyl-7-oxygenated sterols. Inhibitors of 3-hydroxy-3-methylglutaryl reductase. PubMed. [Link]

-

Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride. Symbiosis Online Publishing. [Link]

health and safety information for 4,4'-Dimethylbenzhydrol

An In-Depth Technical Guide to the Health and Safety of 4,4'-Dimethylbenzhydrol

Introduction

This compound (CAS No. 885-77-8) is a diarylmethanol compound utilized primarily as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its molecular structure lends itself to the preparation of various benzophenone derivatives, which have applications as UV absorbers and photoinitiators.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of the health and safety profile of this reagent is paramount for ensuring a safe laboratory environment and the integrity of experimental outcomes.

This guide provides a detailed examination of the known hazards, safe handling protocols, and emergency procedures for this compound. It is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions. A critical point of emphasis is that the toxicological properties of this compound have not been fully investigated, necessitating a cautious and proactive approach to safety.[3]

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is understanding a substance's physical and chemical characteristics. These properties influence its behavior under various laboratory conditions and inform storage and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 885-77-8 | [1][4][5] |

| Molecular Formula | C₁₅H₁₆O | [1][4][5] |

| Molecular Weight | 212.29 g/mol | [1][2][4] |

| Appearance | White to almost white crystalline powder | [1][3][5] |

| Melting Point | 68 - 75°C (154.4 - 167°F) | [1][3][5] |

| Boiling Point | ~352.7°C (Predicted) | [1][2] |

| Solubility | Insoluble in water; Soluble in various organic solvents | [1][3][6] |

| Density | ~1.063 g/cm³ (Predicted) | [1][2] |

Section 2: Hazard Identification and GHS Classification